REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([CH3:14])C(OC)=O)=[CH:5][C:4]=1[N+:15]([O-])=O.[C:18]([O:21][CH2:22]C)(=[O:20])C>[Pd].C(O)C>[NH2:15][C:4]1[CH:5]=[C:6]([CH2:9][CH2:14][C:18]([O:21][CH3:22])=[O:20])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1]
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Name
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Methyl 4-methoxy-3-nitrophenylpropanoate
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Quantity
|
2.7 g
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Type
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reactant
|
Smiles
|
COC1=C(C=C(C=C1)C(C(=O)OC)C)[N+](=O)[O-]
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After completion of the hydrogenation, the catalyst was removed by filtration
|
Type
|
CONCENTRATION
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Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1OC)CCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.35 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |